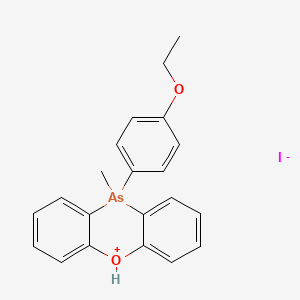
CID 78066253
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78066253 is a chemical compound registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78066253 involves specific synthetic routes and reaction conditions. The detailed synthetic methods and reaction conditions are typically documented in scientific literature and patents. These methods often include the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as mixing, heating, cooling, and purification to obtain the final product. The exact methods can vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
CID 78066253 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts and solvents. The specific conditions depend on the desired reaction and the properties of the compound.
Major Products
The major products formed from these reactions can vary widely depending on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
CID 78066253 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and applications in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of CID 78066253 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 78066253 include other chemicals with related structures or functional groups. These compounds may share some properties and applications but can also have unique characteristics that differentiate them from this compound.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which may confer distinct advantages in certain applications. The comparison with similar compounds highlights its potential benefits and areas where it may offer superior performance or functionality.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study and utilization in chemistry, biology, medicine, and industry. Further research and development can uncover new uses and enhance our understanding of this intriguing compound.
Properties
Molecular Formula |
C21H21AsIO2 |
|---|---|
Molecular Weight |
507.2 g/mol |
InChI |
InChI=1S/C21H20AsO2.HI/c1-3-23-17-14-12-16(13-15-17)22(2)18-8-4-6-10-20(18)24-21-11-7-5-9-19(21)22;/h4-15H,3H2,1-2H3;1H |
InChI Key |
TXHLSYJUFYVMJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)[As]2(C3=CC=CC=C3[OH+]C4=CC=CC=C42)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


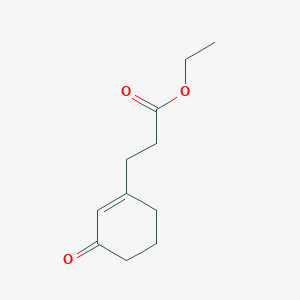
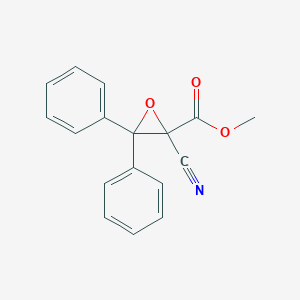

![1-[5-(4-Bromophenyl)thiophen-2-yl]-3-phenylprop-2-en-1-one](/img/structure/B14582399.png)
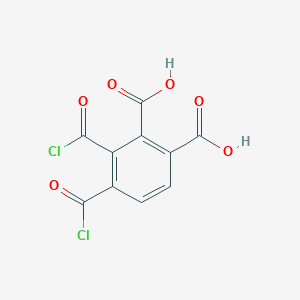
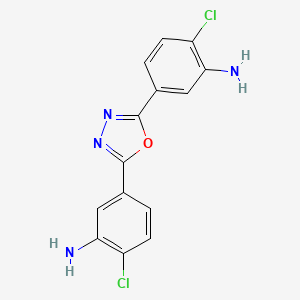
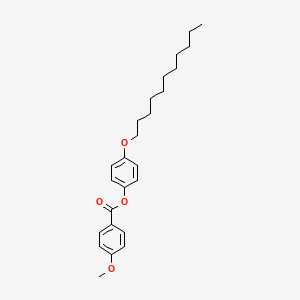
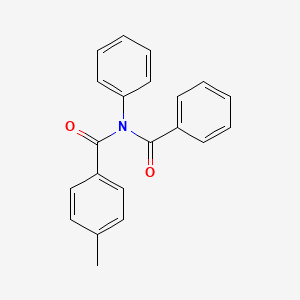
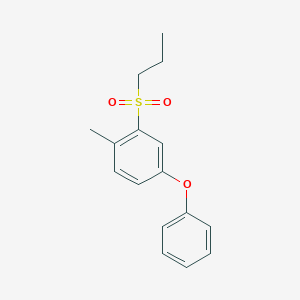
![4-[2-(Benzylsulfanyl)ethenyl]-2,2-dimethyloxan-4-ol](/img/structure/B14582420.png)
![6-Methyl-4-[2-(1-phenylbutylidene)hydrazinyl]pyridin-2(1H)-one](/img/structure/B14582424.png)
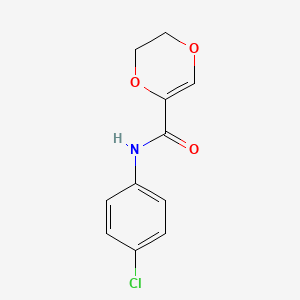

stannane](/img/structure/B14582432.png)
